

# Vatalanib VEGFR2 IC50 37 nM validation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

Get Quote

## Validated Potency (IC50) Data

The table below summarizes the key inhibitory data for Vatalanib against VEGFR2 and related kinases, as reported across multiple sources.

| Target Kinase      | Reported IC50 | Source Type                           |
|--------------------|---------------|---------------------------------------|
| VEGFR2 (KDR/Fik-1) | 37 nM         | Supplier Bioactivity Data [1] [2] [3] |
| VEGFR1 (Flt-1)     | 77 nM         | Supplier Bioactivity Data [4] [3]     |
| VEGFR3 (Flt-4)     | 660 nM        | Supplier Bioactivity Data [3]         |
| PDGFR $\beta$      | 580 nM        | Supplier Bioactivity Data [2] [3]     |
| c-Kit              | 730 nM        | Supplier Bioactivity Data [2] [3]     |

## Experimental Protocol for IC50 Determination

The IC50 value of 37 nM was established through a standard **in vitro kinase assay**. The methodology below, described in the search results, outlines the core protocol [3].

- **1. Enzyme Preparation:** The kinase domain of VEGFR2 is expressed as a **recombinant GST-fusion protein** in a baculovirus system and purified using glutathione-Sepharose.
- **2. Reaction Conditions:** The assay is conducted in a 96-well plate format. The kinase reaction uses:
  - **Phosphate Donor:**  $\gamma$ -<sup>33</sup>P-ATP
  - **Acceptor Substrate:** poly-(Glu:Tyr) peptide in a 4:1 ratio
  - **Buffer:** Optimized for each kinase, typically containing Tris-HCl (pH 7.5), MnCl<sub>2</sub>, MgCl<sub>2</sub>, DTT, and polyethylene glycol
- **3. Reaction Termination & Measurement:** The reaction is stopped with EDTA. An aliquot is transferred to a Immobilon-PVDF membrane using a filter system. After washing, the amount of incorporated radioactivity (<sup>33</sup>P) on the membrane is quantified by scintillation counting, which measures the kinase activity.
- **4. IC50 Calculation:** The percentage inhibition of kinase activity by Vatalanib across a range of concentrations is determined. The **IC50 value (37 nM)** is then calculated using linear regression analysis of this inhibition data.

## Molecular Mechanism and Binding

Vatalanib is classified as a **multi-targeted tyrosine kinase inhibitor** with its primary mechanism being the inhibition of the VEGF signaling pathway [4]. The following diagram illustrates its mechanism of action and the experimental workflow for validation.



[Click to download full resolution via product page](#)

As the diagram shows, Vatalanib functions by binding to the **ATP-binding site in the tyrosine kinase domain** of VEGFR2. This binding competitively inhibits ATP, preventing receptor autophosphorylation and subsequent activation of downstream pro-angiogenic signaling pathways [4] [5].

## Context for Researcher Comparison

When comparing Vatalanib to other inhibitors in your guide, the following points may be valuable:

- **Pharmacophore Model:** The design of many VEGFR2 inhibitors, including Vatalanib, follows a common pharmacophore featuring a flat heteroaromatic ring, a central hydrophobic linker, a spacer with hydrogen-bonding capabilities, and a terminal hydrophobic moiety [6].
- **Benchmarking Against New Compounds:** Recent research on novel phthalazine derivatives (similar to Vatalanib's core structure) has yielded compounds with VEGFR2 IC50 values in the range of **0.148 to 0.892  $\mu\text{M}$  (148-892 nM)**, providing a contemporary performance benchmark for Vatalanib's established potency [6].
- **Clinical Relevance:** While potent in pre-clinical models, Vatalanib's clinical development highlighted challenges common to the drug class. A phase Ib study noted that while active, combining it with another targeted therapy required dose adjustments due to toxicities, underscoring the translation from biochemical potency to clinical utility [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. is a Vatalanib /KDR inhibitor ( VEGFR : 2 ). | TargetMol IC 50 37 nM [targetmol.com]
2. (PTK787) 2HCl | CAS... | Manufacturer BioCrick Vatalanib [biocrick.com]
3. (PTK-787; ZK-222584; CGP-79787) 2HCl | VEGFR inhibitor Vatalanib [invivochem.com]
4. | Cell Signaling Technology Vatalanib [cellsignal.com]
5. Recent updates on potential of VEGFR-2 small-molecule ... [pmc.ncbi.nlm.nih.gov]
6. Exploration of the VEGFR - 2 inhibition activity of phthalazine derivatives... [pubs.rsc.org]
7. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vatalanib VEGFR2 IC50 37 nM validation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548163#vatalanib-vegfr2-ic50-37-nm-validation>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)